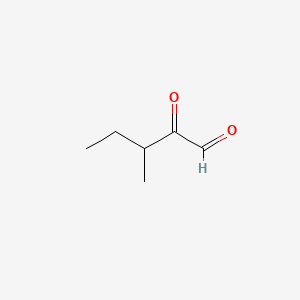

3-Methyl-2-oxopentanal

Description

Significance of Alpha-Keto Aldehydes in Advanced Organic and Biological Systems

Alpha-keto aldehydes are a class of organic compounds characterized by a dicarbonyl functionality where a ketone is positioned adjacent to an aldehyde. This arrangement makes them highly reactive and versatile intermediates in a multitude of chemical transformations. chemrxiv.org Their electrophilic nature allows them to readily react with nucleophiles, making them key players in the construction of complex heterocyclic systems. chemrxiv.org In biological systems, α-dicarbonyl compounds are recognized as important intermediates in the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars, significantly influencing the flavor and color of processed foods. acs.orgresearchgate.net Furthermore, some α-keto aldehydes have been shown to possess biological activity, including the ability to induce apoptosis in cancer cells and inhibit enzymes like histone deacetylases. ontosight.ai The synthesis of α-keto aldehydes can be challenging, but efficient methods, such as the selective oxidation of α-hydroxy ketones, have been developed. rsc.org

Overview of Foundational Research Trajectories for 3-Methyl-2-oxopentanal

Initial research involving 3-methyl-2-oxopentanal and its derivatives has largely revolved around its organoleptic properties, particularly in the context of food chemistry and perfumery. For instance, various esters of 3-methyl-2-oxopentanoic acid, a related compound, have been synthesized and evaluated for their scent characteristics, with some exhibiting distinct walnut and fruity odors. researchgate.net A primary and significant area of study is its role as a key intermediate in the catabolism of the branched-chain amino acid isoleucine. nih.govrupahealth.com In this metabolic pathway, isoleucine is converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoic acid, which can then be further metabolized. nih.govgenome.jp Disruptions in this pathway are linked to metabolic disorders like Maple Syrup Urine Disease. nih.govrupahealth.com

Interdisciplinary Relevance of 3-Methyl-2-oxopentanal Across Chemical and Biochemical Sciences

The study of 3-methyl-2-oxopentanal extends across multiple scientific disciplines. In organic chemistry, its bifunctional nature makes it a valuable synthon for creating more complex molecules. ontosight.ai Its presence and formation in food systems during processing, as part of the Maillard reaction, is of great interest to food chemists studying the development of flavor and color. acs.orgresearchgate.netresearchgate.net From a biochemical and medical perspective, its role as a metabolite in amino acid degradation pathways is crucial for understanding metabolic health and disease. nih.govrupahealth.com The investigation of its metabolic fate and the enzymes involved, such as branched-chain aminotransferases and dehydrogenases, provides insights into cellular metabolism and the diagnosis of metabolic disorders. nih.govnih.gov

Physicochemical Properties of 3-Methyl-2-oxopentanal

| Property | Value |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Exact Mass | 114.068079557 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 34.1 Ų |

This table is populated with data from sources ontosight.aiguidechem.com.

Structure

3D Structure

Properties

CAS No. |

107462-47-5 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

3-methyl-2-oxopentanal |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)6(8)4-7/h4-5H,3H2,1-2H3 |

InChI Key |

BJDVEYLUFYKDIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 2 Oxopentanal and Its Stereoisomers

Chemo- and Regioselective Synthesis of 3-Methyl-2-oxopentanal

Achieving chemo- and regioselectivity is paramount in the synthesis of 3-methyl-2-oxopentanal to prevent side reactions such as over-oxidation or reactions at the wrong position.

Development of Precursor-Based Synthetic Strategies for 3-Methyl-2-oxopentanal

The selection of an appropriate precursor is a cornerstone of synthetic strategy. Various precursor-based approaches have been explored, primarily involving oxidation or hydrolysis.

One common strategy for generating α-oxoaldehydes is the oxidation of a corresponding precursor alcohol. google.com For 3-methyl-2-oxopentanal, a logical precursor would be 3-methyl-1,2-pentanediol. The selective oxidation of the secondary alcohol in the presence of the primary alcohol would yield the target compound. While specific studies on this exact transformation are not widely documented in the reviewed literature, general methods for oxidizing diols often employ catalysts that can differentiate between primary and secondary hydroxyl groups.

Another precursor-based approach involves the hydrolysis of a suitable derivative. For instance, the hydrolysis of β-methylglutaraldehyde, which can be prepared from 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, serves as a potential route. orgsyn.org The selective oxidation of one of the two aldehyde groups would be necessary to form the α-ketoaldehyde structure.

Furthermore, ozonolysis of specifically substituted alkenes can be a powerful tool. For example, ozonolysis of terpene precursors like squalene (B77637) is a known route to 4-oxopentanal, a structural isomer. smolecule.com A similarly designed precursor could theoretically yield 3-methyl-2-oxopentanal.

Exploration of Catalytic Systems in 3-Methyl-2-oxopentanal Formation

Catalytic systems are crucial for achieving high selectivity and yield in the formation of 3-methyl-2-oxopentanal. A patented process for preparing α-oxoaldehydes describes the gas-phase oxidative dehydrogenation of alkylene glycols in the presence of a catalyst. google.com

This process can be applied to a range of substrates to produce compounds like 3-methyl-2-oxopentanal. google.com The catalysts employed in these oxidative reactions are often metal-based. Examples include metallic silver or various oxide catalysts such as CuO-ZnO/α-Al₂O₃. google.com For the related synthesis of 2-oxopentanal, palladium-supported catalysts (Pd/C, Pd-Al₂O₃) and copper-manganese (B8546573) oxides have shown high efficiency and selectivity in the aerobic oxidation of the corresponding alcohol.

The table below summarizes catalytic systems used for the synthesis of related oxoaldehydes, which could be adapted for 3-methyl-2-oxopentanal.

| Catalyst System | Precursor | Product | Selectivity (%) | Yield (%) | Reference |

| Pd/C (5 wt%) | 2-Pentanol | 2-Oxopentanal | 78 | - | |

| Cu-Mn-Mo | 2-Pentanol | 2-Oxopentanal | - | 92 | |

| Ag/Al₂O₃ | 4-Methyl-3-hydroxypentanal | 4-Methyl-3-oxopentanal | 75 | - | |

| Cu/ZnO | 4-Methyl-3-hydroxypentanal | 4-Methyl-3-oxopentanal | 82 | - | |

| Metallic Silver | Alkylene Glycol | α-Oxoaldehyde | High | High | google.com |

Stereoselective Synthesis of Chiral 3-Methyl-2-oxopentanal Derivatives

The synthesis of specific stereoisomers of 3-methyl-2-oxopentanal is of significant interest, particularly for applications in perfumery and as chiral building blocks.

Asymmetric Synthetic Approaches Utilizing Chiral Precursors

A highly effective method for synthesizing specific enantiomers of 3-methyl-2-oxopentanal derivatives involves starting from readily available chiral precursors, such as amino acids. Research has shown that the enantiomers of ethyl 3-methyl-2-oxopentanoate (B1228249) can be selectively synthesized from the chiral amino acids L-(+)-isoleucine and L-(+)-allo-isoleucine. This approach leverages the inherent stereochemistry of the starting material to control the configuration of the final product.

The synthesis of the four stereoisomers of the related methyl 2-hydroxy-3-methylpentanoate also starts from the four corresponding chiral amino acids: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. These hydroxy esters can then be oxidized to the target α-keto esters.

Enantioselective Catalysis for the Generation of 3-Methyl-2-oxopentanal Enantiomers

Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amine catalysts, such as imidazolidinones, are used to activate aldehydes by forming transient chiral enamines. pnas.orgorganic-chemistry.org This strategy has been successfully applied to a variety of transformations, including the α-enolation and α-allylation of aldehydes and ketones, often with excellent enantioselectivity (up to 96% ee). pnas.orgorganic-chemistry.org While a specific application to 3-methyl-2-oxopentanal is not detailed, these methods represent the state-of-the-art for the enantioselective α-functionalization of aldehydes and could be applied to its synthesis. organic-chemistry.orgacs.org

The general mechanism involves the formation of an enamine from the aldehyde and the chiral amine catalyst. This enamine can then react with an electrophile, with the stereochemical outcome dictated by the chiral catalyst. rsc.org

Metal-based catalysis also provides routes to chiral α-keto esters. For example, cooperative catalysis involving a Lewis base and a palladium complex has been used for the enantioselective alkylation of α-substituted-α-cyano esters. researchgate.net Furthermore, chiral-at-rhodium Lewis acid complexes have been developed for various asymmetric transformations. uni-marburg.de These advanced catalytic systems could potentially be adapted for the enantioselective synthesis of 3-methyl-2-oxopentanal.

The table below summarizes relevant enantioselective catalytic approaches.

| Catalysis Type | Catalyst Example | Reaction Type | Substrate Class | Enantiomeric Excess (ee) | Reference |

| Organocatalysis (SOMO) | Chiral Imidazolidinone | α-Enolation | Aldehydes | Up to 96% | organic-chemistry.org |

| Organocatalysis | Chiral Diamine | α-Nitrogenation | α,α-Disubstituted Aldehydes | Up to 99% | acs.org |

| Organocatalysis | Chiral Primary–Secondary Diamine | Michael Addition | Enones | Up to 95% | researchgate.net |

| Cooperative Catalysis | Isothiourea / Palladium | α-Allylation | α-Cyano Esters | - | researchgate.net |

Optimization of Reaction Conditions and Isolation Techniques for 3-Methyl-2-oxopentanal

The successful synthesis of 3-methyl-2-oxopentanal relies heavily on the optimization of reaction parameters and the use of appropriate isolation techniques, especially given the reactive nature of α-ketoaldehydes.

Optimization of Reaction Conditions: Key parameters that require careful optimization include the choice of catalyst, solvent, temperature, and reaction time. For catalytic oxidations, controlling the temperature is crucial to prevent over-oxidation to the corresponding carboxylic acid. In organocatalytic reactions, the choice of the specific catalyst and any additives can have a profound impact on both yield and enantioselectivity. organic-chemistry.org For instance, in the Singly Occupied Molecular Orbital (SOMO) activation of aldehydes, the use of a specific oxidant (ceric ammonium (B1175870) nitrate) and additives was found to be critical for success. organic-chemistry.org The screening of different solvents and bases is also a standard part of optimizing new synthetic protocols. researchgate.net

Isolation and Purification Techniques: α-Ketoaldehydes can be sensitive and prone to polymerization or hydration. thieme-connect.de Therefore, purification methods must be chosen carefully. Standard laboratory techniques such as silica (B1680970) gel chromatography are often employed for the purification of reaction products.

A widely used method for the purification of aldehydes and reactive ketones is the formation of a bisulfite adduct. google.comacs.orgnih.gov The aldehyde reacts with an aqueous solution of sodium bisulfite to form a charged adduct, which is water-soluble. This allows for the separation of the aldehyde from other non-reactive organic components in a mixture via liquid-liquid extraction. acs.orgresearchgate.net The aldehyde can then be regenerated from the isolated aqueous adduct by treatment with a base or strong acid. google.com This technique is effective for a wide range of aldehydes and can be a mild and efficient method for isolating compounds like 3-methyl-2-oxopentanal. acs.org

Mechanistic Investigations into the Chemical Reactivity of 3 Methyl 2 Oxopentanal

Fundamental Reaction Pathways of the Dicarbonyl Functional Groups in 3-Methyl-2-oxopentanal

The presence of adjacent aldehyde and ketone moieties in 3-Methyl-2-oxopentanal results in a unique electronic environment that dictates its reaction pathways. The electron-withdrawing nature of the two carbonyl groups influences the electron density across the molecule, rendering the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic addition is a characteristic reaction of carbonyl compounds. In 3-Methyl-2-oxopentanal, both the aldehyde and ketone carbons are electrophilic, but the aldehyde is generally more reactive towards nucleophiles. This increased reactivity is attributed to both steric and electronic factors. Sterically, the single hydrogen atom attached to the aldehyde carbonyl offers less hindrance to an incoming nucleophile compared to the two alkyl groups on the ketone carbonyl. Electronically, the single alkyl group on the aldehyde is less electron-donating than the two alkyl groups on the ketone, making the aldehyde carbonyl carbon more electron-deficient.

Common nucleophilic addition reactions for a compound like 3-Methyl-2-oxopentanal would include the addition of organometallic reagents (e.g., Grignard reagents), cyanide, and water or alcohols to form cyanohydrins, hydrates, and hemiacetals/acetals, respectively. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated.

Table 1: Predicted Relative Reactivity of Carbonyl Groups in 3-Methyl-2-oxopentanal towards Nucleophiles

| Carbonyl Group | Steric Hindrance | Electronic Effect | Predicted Relative Reactivity |

| Aldehyde | Low | Less electron donation | Higher |

| Ketone | High | More electron donation | Lower |

3-Methyl-2-oxopentanal possesses alpha-hydrogens at the C3 position, making it capable of undergoing condensation reactions that proceed through an enolate intermediate.

Aldol (B89426) Condensation: In the presence of a base, 3-Methyl-2-oxopentanal can undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound. The base abstracts an alpha-hydrogen to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. The resulting aldol addition product is a β-hydroxy dicarbonyl compound, which can subsequently dehydrate upon heating to form an α,β-unsaturated dicarbonyl compound.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a basic catalyst. For 3-Methyl-2-oxopentanal, the more reactive aldehyde group would be the primary site of attack by the carbanion generated from the active methylene compound.

Tautomerism and Isomerization Dynamics of 3-Methyl-2-oxopentanal

Tautomerism is a key aspect of the chemistry of carbonyl compounds that possess alpha-hydrogens. For 3-Methyl-2-oxopentanal, keto-enol tautomerism is a significant dynamic process.

Alpha-keto aldehydes like 3-Methyl-2-oxopentanal can exist in equilibrium with their corresponding enol tautomers. The presence of two carbonyl groups allows for the formation of different enol forms. The enolization can occur by the migration of a proton from the alpha-carbon (C3) to either the ketone oxygen or the aldehyde oxygen. The resulting enols contain a carbon-carbon double bond and a hydroxyl group.

The interconversion between the keto and enol forms is typically catalyzed by either acid or base. In most simple aldehydes and ketones, the keto form is thermodynamically more stable and predominates at equilibrium.

Several factors can influence the position of the keto-enol equilibrium for 3-Methyl-2-oxopentanal:

Solvent: The polarity of the solvent can affect the relative stability of the keto and enol forms. More polar solvents may favor the more polar tautomer.

Intramolecular Hydrogen Bonding: In certain conformations, the enol form of a dicarbonyl compound can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This can significantly increase the population of the enol tautomer at equilibrium.

Conjugation: The formation of an enol can lead to a conjugated system, which provides additional stability.

Table 2: Potential Enol Tautomers of 3-Methyl-2-oxopentanal and Factors Affecting Their Stability

| Enol Tautomer | Potential Stabilizing Factors |

| Enolization towards aldehyde | Conjugation with the ketone carbonyl |

| Enolization towards ketone | Conjugation with the aldehyde carbonyl, potential for intramolecular hydrogen bonding |

This table presents theoretically possible enol forms; the actual equilibrium distribution would require experimental determination.

Oxidation and Reduction Chemistry of 3-Methyl-2-oxopentanal

The aldehyde functional group in 3-Methyl-2-oxopentanal is susceptible to oxidation to a carboxylic acid. Common oxidizing agents such as Tollens' reagent, Fehling's solution, or chromic acid would selectively oxidize the aldehyde in the presence of the ketone. The ketone group is generally resistant to oxidation under mild conditions.

Both carbonyl groups can be reduced. The choice of reducing agent determines the product.

Selective Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would typically reduce the more reactive aldehyde to a primary alcohol, leaving the ketone largely intact.

Complete Reduction: A stronger reducing agent such as lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ketone to their corresponding primary and secondary alcohols, respectively. Catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) can also be employed to reduce both carbonyl groups.

Table 3: Predicted Products from the Oxidation and Reduction of 3-Methyl-2-oxopentanal

| Reaction Type | Reagent | Major Product |

| Mild Oxidation | Tollens' Reagent | 3-Methyl-2-oxopentanoic acid |

| Selective Reduction | NaBH₄ | 3-Methyl-2-hydroxypentanal |

| Complete Reduction | LiAlH₄ | 3-Methylpentane-1,2-diol |

The products listed are based on established reactivity patterns of dicarbonyl compounds, as specific reaction data for 3-Methyl-2-oxopentanal is limited.

Selective Oxidation Strategies to Carboxylic Acid Derivatives

The selective oxidation of 3-Methyl-2-oxopentanal to its corresponding carboxylic acid derivative, 3-methyl-2-oxopentanoic acid, is a transformation of significant interest. Given the presence of two carbonyl groups, achieving selectivity for the aldehyde oxidation without affecting the ketone or leading to C-C bond cleavage requires mild and specific oxidizing agents.

Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃). However, these strong oxidants can lead to over-oxidation and degradation of the molecule. Milder reagents are therefore preferred for the selective oxidation of α-keto aldehydes.

One effective method involves the use of Tollens' reagent, which is a solution of silver nitrate (B79036) in aqueous ammonia. This reagent selectively oxidizes aldehydes to carboxylates, while the silver ions are reduced to metallic silver, forming a characteristic silver mirror. The reaction proceeds via the formation of a hemiacetal intermediate, which is then oxidized.

Another strategy employs buffered potassium permanganate at low temperatures. By controlling the pH and temperature, the reactivity of the permanganate can be modulated to favor the oxidation of the aldehyde over the ketone.

The general mechanism for the oxidation of the aldehyde group in 3-Methyl-2-oxopentanal to a carboxylic acid involves the initial formation of a hydrate (B1144303) at the aldehyde carbonyl, which is then oxidized.

| Oxidizing Agent | Typical Conditions | Product | Selectivity |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, room temperature | 3-Methyl-2-oxopentanoate (B1228249) | High for aldehyde |

| Buffered KMnO₄ | pH-controlled, low temperature | 3-Methyl-2-oxopentanoic acid | Moderate to high |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | 3-Methyl-2-oxopentanoic acid | Can lead to side reactions |

Chemoselective Reduction of Carbonyl Groups in 3-Methyl-2-oxopentanal

The chemoselective reduction of one carbonyl group in the presence of the other in 3-Methyl-2-oxopentanal presents a significant synthetic challenge. The aldehyde is generally more reactive towards nucleophilic attack than the ketone due to less steric hindrance and greater electrophilicity. This inherent difference in reactivity can be exploited to achieve selective reduction of the aldehyde.

Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) typically reduce both carbonyl groups. However, by carefully controlling reaction conditions (e.g., low temperature, choice of solvent) and using less reactive hydride reagents, selectivity can be achieved.

For the selective reduction of the aldehyde to a primary alcohol (3-methyl-2-oxopentan-1-ol), hindered hydride reagents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be employed. These reagents are milder and exhibit greater selectivity for aldehydes over ketones.

Conversely, achieving the selective reduction of the ketone to a secondary alcohol (1-hydroxy-3-methylpentan-2-one) is more challenging. This often requires protecting the more reactive aldehyde group first, for instance, by converting it into an acetal. The ketone can then be reduced, followed by deprotection of the aldehyde.

| Reducing Agent | Target Carbonyl | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Aldehyde & Ketone | 3-Methylpentane-1,2-diol | Methanol, 0°C |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde | 3-Methyl-2-oxopentan-1-ol | Dichloromethane, room temp. |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | 3-Methyl-2-oxopentan-1-ol | Toluene, -78°C |

| Protection (e.g., as acetal) then NaBH₄ | Ketone | 1-Hydroxy-3-methylpentan-2-one | Multi-step synthesis |

This table illustrates potential chemoselective reduction strategies for 3-Methyl-2-oxopentanal based on general principles for α-keto aldehydes. Specific experimental data for this compound is limited.

Photochemical and Thermal Transformations of 3-Methyl-2-oxopentanal

The presence of carbonyl groups makes 3-Methyl-2-oxopentanal susceptible to photochemical and thermal reactions. Upon absorption of ultraviolet light, the carbonyl groups can be excited to singlet or triplet states, leading to various transformations.

A prominent photochemical reaction for aldehydes and ketones is the Norrish Type I cleavage . This involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group. For 3-Methyl-2-oxopentanal, this could lead to the formation of a formyl radical and a 3-methyl-2-pentanoyl radical, or an acyl radical and a sec-butyl radical. These radical intermediates can then undergo further reactions such as decarbonylation, recombination, or disproportionation.

The Norrish Type II reaction is also a possibility if there is a γ-hydrogen atom available for intramolecular abstraction by the excited carbonyl oxygen. In 3-Methyl-2-oxopentanal, the ethyl group provides γ-hydrogens relative to the keto-carbonyl. This would lead to the formation of a 1,4-biradical, which can then cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene.

Thermally, 3-Methyl-2-oxopentanal is expected to be relatively stable at moderate temperatures. At higher temperatures, decarbonylation and other fragmentation pathways may occur, likely proceeding through radical mechanisms. The presence of two carbonyl groups may also facilitate intramolecular reactions or rearrangements upon heating.

| Transformation | Type | Key Intermediate | Potential Products |

| Photochemical | Norrish Type I | Acyl and alkyl radicals | Carbon monoxide, alkanes, alkenes |

| Photochemical | Norrish Type II | 1,4-Biradical | Cyclobutanol derivatives, enols, alkenes |

| Thermal | Decarbonylation | Radical species | Carbon monoxide, smaller hydrocarbons |

This table outlines the expected photochemical and thermal transformations of 3-Methyl-2-oxopentanal based on established reactivity patterns for carbonyl compounds. Detailed experimental studies on this specific molecule are not widely reported.

Applications of 3 Methyl 2 Oxopentanal in Complex Organic Molecule Construction

3-Methyl-2-oxopentanal as a Key Building Block in Heterocyclic Synthesis

The unique arrangement of carbonyl groups in 3-methyl-2-oxopentanal makes it an excellent precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

The imidazo[1,2-a]pyrazine (B1224502) core is a significant structural motif found in numerous biologically active compounds. 3-Methyl-2-oxopentanal has been instrumental in the synthesis of such molecules, most notably in the preparation of Cypridina luciferin (B1168401) analogs. These analogs are crucial for studying bioluminescence and have applications as sensitive chemiluminescent probes.

One prominent example is the synthesis of Vargulin, a luciferin analog. The synthesis involves the condensation of an aminopyrazine derivative with 3-methyl-2-oxopentanal. This reaction forms the core imidazo[1,2-a]pyrazine structure efficiently. The "3-methyl-2-oxopentanal method" has been reported to achieve high yields in the synthesis of these complex molecules.

The general synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Product | Significance |

| Aminopyrazine derivative | 3-Methyl-2-oxopentanal | Imidazo[1,2-a]pyrazine core | Forms the backbone of various luciferin analogs. |

This methodology has been pivotal in producing probes like the 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, which is a specific and sensitive probe for superoxide (B77818) production in biological systems. nih.govnih.gov

Pyrido[2,3-d]pyrimidine (B1209978) scaffolds are another class of heterocyclic compounds with significant biological activities. The synthesis of these structures often involves the condensation of an aminopyrimidine with a 1,3-dicarbonyl compound. While direct studies detailing the reaction of 3-methyl-2-oxopentanal with aminopyrimidines are not extensively documented, the reactivity of its isomer, 2-methyl-3-oxopentanal (B8733905), can be referenced as an analogous system.

The presence of two carbonyl groups in 2-methyl-3-oxopentanal allows it to undergo condensation reactions with nucleophilic aminopyrimidines to form the fused pyridine (B92270) ring of the pyrido[2,3-d]pyrimidine system. This type of reaction is a cornerstone in the construction of such bicyclic heterocycles.

A proposed analogous reaction is detailed in the table below:

| Reactant 1 | Analogous Reactant 2 | Potential Product Scaffold |

| Aminopyrimidine | 2-Methyl-3-oxopentanal | Pyrido[2,3-d]pyrimidine |

This analogous reaction highlights the potential of α-ketoaldehydes and their isomers as key components in the synthesis of diverse and medicinally relevant heterocyclic frameworks.

Strategic Incorporation of 3-Methyl-2-oxopentanal into Natural Product Total Synthesis

The structural features of 3-methyl-2-oxopentanal make it a strategic component in the total synthesis of certain natural products. Its ability to introduce a specific carbon skeleton with reactive handles is highly valuable.

The most notable application of 3-methyl-2-oxopentanal in this context is in the synthesis of the natural product Vargulin and other related bioluminescent molecules. In these syntheses, 3-methyl-2-oxopentanal provides a key fragment that ultimately forms a part of the core heterocyclic structure of the final natural product. The efficiency of this incorporation is a testament to the utility of this building block in complex molecule synthesis.

Development of Diverse Organic Compounds and Fine Chemicals from 3-Methyl-2-oxopentanal

Beyond its use in the synthesis of specific heterocyclic systems and natural products, 3-methyl-2-oxopentanal is a versatile starting material for a variety of other organic compounds and fine chemicals. The reactivity of the α-ketoaldehyde moiety can be exploited in numerous ways. libretexts.org

For instance, α-ketoaldehydes can participate in multicomponent reactions. A notable example is a copper-catalyzed three-component reaction involving an α-ketoaldehyde, a 1,3-dicarbonyl compound, and an organic boronic acid. acs.org This reaction efficiently produces 1,4-diketones, which are themselves valuable intermediates for the synthesis of other molecules like furans, pyrroles, and pyrazoles.

| Reaction Type | Reactants | Product Class | Potential Applications |

| Three-component reaction | 3-Methyl-2-oxopentanal, 1,3-dicarbonyl compound, organic boronic acid | 1,4-Diketones | Precursors to furans, pyrroles, pyrazoles |

The ability of 3-methyl-2-oxopentanal to undergo such transformations underscores its importance as a versatile C6 building block in the fine chemical industry, enabling the construction of a wide array of complex molecular architectures.

Biochemical Pathways and Enzyme Interactions Involving 3 Methyl 2 Oxopentanal

Putative Metabolic Roles of 3-Methyl-2-oxopentanal in Biological Systems

There is currently no scientific literature available to support any putative metabolic roles for 3-Methyl-2-oxopentanal in biological systems. Its presence and function within cells have not been characterized.

Theoretical Interrelationships with Branched-Chain Amino Acid Catabolism (e.g., Isoleucine)

While the outline suggests a theoretical link, there is no documented evidence or proposed hypothesis in scientific literature connecting 3-Methyl-2-oxopentanal with the catabolism of branched-chain amino acids (BCAAs) like isoleucine. The established pathway for isoleucine breakdown involves the transamination of isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoic acid. This is followed by oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase complex. At no point in this canonical pathway is the aldehyde 3-Methyl-2-oxopentanal identified as an intermediate or a side-product.

The structural similarity between the aldehyde (3-Methyl-2-oxopentanal ) and the carboxylic acid (3-Methyl-2-oxopentanoic acid ) is the likely source of the proposed interrelationship, but no such biochemical link has been scientifically established.

Identification and Characterization of Hypothetical Enzymatic Transformations of 3-Methyl-2-oxopentanal

No enzymes have been identified or characterized that specifically catalyze the transformation of 3-Methyl-2-oxopentanal. Hypothetical enzymatic reactions could involve:

Oxidation: An aldehyde dehydrogenase could potentially oxidize 3-Methyl-2-oxopentanal to 3-Methyl-2-oxopentanoic acid.

Reduction: An alcohol dehydrogenase or keto-reductase could reduce one or both of the carbonyl groups.

However, these transformations remain purely theoretical as no studies have demonstrated such enzymatic activity with this specific substrate. Consequently, no data is available to populate a table of enzymatic transformations.

Investigation of 3-Methyl-2-oxopentanal Reactivity with Biological Nucleophiles and Macromolecules

The reactivity of aldehydes and ketones with biological nucleophiles (such as the amine groups in lysine (B10760008) residues, thiol groups in cysteine residues, and nucleic acids) is a general principle in toxicology and biochemistry. α-keto aldehydes, in particular, can be reactive species capable of forming adducts with proteins and DNA.

However, a specific investigation into the reactivity of 3-Methyl-2-oxopentanal with biological macromolecules has not been reported in the available scientific literature. Research on the formation of advanced glycation end-products (AGEs) and other cellular damage often focuses on simpler aldehydes (e.g., formaldehyde, acetaldehyde) or dicarbonyls (e.g., methylglyoxal). There is no specific data detailing the reactivity or potential adducts formed by 3-Methyl-2-oxopentanal in a biological context.

Due to the absence of research findings, a data table on this topic cannot be generated.

Analytical Methodologies for the Detection and Quantification of 3 Methyl 2 Oxopentanal

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of 3-Methyl-2-oxopentanal, offering powerful separation capabilities that are essential for complex sample matrices. Gas chromatography and high-performance liquid chromatography are the predominant techniques utilized for this purpose.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like 3-Methyl-2-oxopentanal. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For the analysis of α-keto aldehydes such as 3-Methyl-2-oxopentanal, derivatization is often employed to enhance volatility and thermal stability, and to improve chromatographic peak shape. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl groups to form stable oxime derivatives.

The mass spectrum of 3-Methyl-2-oxopentanal, following electron ionization, would be expected to show characteristic fragmentation patterns. Key fragments would likely arise from α-cleavage around the carbonyl groups and McLafferty rearrangement, providing structural confirmation.

Table 1: Representative GC-MS Parameters for the Analysis of Carbonyl Compounds (as PFBHA derivatives)

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

High-Performance Liquid Chromatography (HPLC) Methodologies for 3-Methyl-2-oxopentanal Detection

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of aldehydes and ketones, particularly when dealing with less volatile or thermally labile compounds. The most widely adopted HPLC method for carbonyl compounds involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reagent reacts with the aldehyde and ketone functional groups to form the corresponding 2,4-dinitrophenylhydrazones, which are highly chromophoric and can be readily detected by a UV-Vis detector.

The separation of the DNPH derivatives is typically achieved using reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The retention time of the 3-Methyl-2-oxopentanal-DNPH derivative can be used for its identification by comparison with a known standard.

Table 2: Typical HPLC Parameters for the Analysis of Carbonyl-DNPH Derivatives

| Parameter | Value |

| HPLC Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 10-20 µL |

| Detector | UV-Vis at 360 nm |

Spectroscopic Characterization Approaches for 3-Methyl-2-oxopentanal

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of 3-Methyl-2-oxopentanal. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide detailed structural information, while UV/Visible spectrophotometry is a key tool for quantification, often following derivatization.

Advanced Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-Methyl-2-oxopentanal, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the aldehyde and the ketone. Saturated aliphatic aldehydes typically show a C=O stretch in the range of 1740-1720 cm⁻¹, while for ketones, this band appears around 1715 cm⁻¹. Additionally, the aldehyde C-H stretch would exhibit one or two characteristic bands in the region of 2830-2695 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 3-Methyl-2-oxopentanal, the aldehydic proton would appear in the highly deshielded region of 9-10 ppm. The protons on the carbon atoms adjacent to the carbonyl groups would also be deshielded and would likely resonate between 2.0 and 2.5 ppm. The ¹³C NMR spectrum would be characterized by two distinct signals for the carbonyl carbons in the downfield region of 190-215 ppm, confirming the presence of both an aldehyde and a ketone functional group.

Table 3: Predicted Characteristic Spectroscopic Data for 3-Methyl-2-oxopentanal

| Spectroscopic Technique | Functional Group / Atom | Expected Absorption / Chemical Shift |

| FTIR | Aldehyde C=O stretch | ~1725 cm⁻¹ |

| Ketone C=O stretch | ~1715 cm⁻¹ | |

| Aldehyde C-H stretch | ~2820 cm⁻¹ and ~2720 cm⁻¹ | |

| ¹H NMR | Aldehydic proton (-CHO) | 9.5 - 10.0 ppm |

| Protons α to carbonyls | 2.0 - 2.7 ppm | |

| ¹³C NMR | Aldehyde carbonyl carbon | 195 - 205 ppm |

| Ketone carbonyl carbon | 200 - 215 ppm |

UV/Visible Spectrophotometric Methods for Quantitative Analysis (e.g., derivatization-based methods for aldehydes)

UV/Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. While 3-Methyl-2-oxopentanal itself does not have a strong chromophore for sensitive UV-Vis detection, derivatization can be employed to introduce one.

As mentioned in the context of HPLC, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy. The resulting 2,4-dinitrophenylhydrazone derivative of 3-Methyl-2-oxopentanal is a brightly colored compound with a strong absorbance maximum (λmax) around 360 nm. The intensity of the absorbance at this wavelength is directly proportional to the concentration of the derivative, and thus to the original concentration of 3-Methyl-2-oxopentanal. This allows for accurate quantification using a calibration curve prepared from standards of known concentrations.

Advanced Mass Spectrometry Techniques for Carbonyl Compound Analysis (e.g., Proton-Transfer-Reaction Mass Spectrometry (PTR-MS))

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive, real-time analytical technique for the detection of volatile organic compounds (VOCs), including carbonyl compounds like 3-Methyl-2-oxopentanal. PTR-MS utilizes a soft chemical ionization process, typically involving the transfer of a proton from hydronium ions (H₃O⁺) to the analyte molecules with a higher proton affinity than water.

A significant advantage of PTR-MS is its ability to provide real-time measurements without the need for sample preparation or chromatographic separation. This makes it particularly useful for applications such as monitoring atmospheric chemistry or dynamic biological processes.

For carbonyl compounds, PTR-MS can sometimes face challenges in distinguishing between isomers. However, advanced PTR-MS techniques, such as varying the reduced electric field (E/N) in the drift tube or using alternative reagent ions like NO⁺, can help to differentiate between isomeric aldehydes and ketones. These modifications can induce characteristic fragmentation patterns or selective ionization, thereby enhancing the specificity of the analysis. The protonated molecule of 3-Methyl-2-oxopentanal would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Fragmentation can occur, and the resulting product ion distribution can provide further structural information.

Table 4: Key Features of PTR-MS for Carbonyl Compound Analysis

| Feature | Description |

| Ionization Method | Proton transfer from H₃O⁺ (or other reagent ions) |

| Detection | Real-time, online monitoring |

| Sensitivity | Parts-per-trillion by volume (pptv) range |

| Selectivity | Can be enhanced by adjusting drift tube conditions or using different reagent ions |

| Application | Analysis of volatile carbonyl compounds in complex gas mixtures |

Computational Chemistry and Theoretical Studies of 3 Methyl 2 Oxopentanal

Quantum Chemical Calculations for the Elucidation of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical behavior. For 3-methyl-2-oxopentanal, methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) can be employed to optimize its geometry and compute its electronic properties.

Detailed computational analysis would reveal key structural parameters. The C-C and C=O bond lengths, bond angles, and dihedral angles define the molecule's shape. Of particular interest is the dihedral angle between the two carbonyl groups, which influences the extent of electronic communication between them. The presence of a methyl group at the C3 position introduces steric hindrance that will affect the preferred conformation of the carbon backbone.

Electronic properties such as the dipole moment, ionization potential, electron affinity, and the distribution of atomic charges can be calculated to understand the molecule's polarity and reactivity. The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-deficient regions, indicating likely sites for nucleophilic and electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions are crucial for predicting reactivity in chemical reactions.

Table 1: Predicted Structural and Electronic Properties of 3-Methyl-2-oxopentanal from Theoretical Calculations

| Property | Predicted Value | Methodological Approach |

|---|---|---|

| C1=O1 Bond Length | ~1.21 Å | DFT (e.g., B3LYP/6-31G*) |

| C2=O2 Bond Length | ~1.22 Å | DFT (e.g., B3LYP/6-31G*) |

| C1-C2 Bond Length | ~1.52 Å | DFT (e.g., B3LYP/6-31G*) |

| C2-C3 Bond Angle | ~118° | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | 2.5 - 3.5 D | DFT, MP2 |

| HOMO Energy | -6.5 to -7.5 eV | DFT, Koopmans' theorem |

| LUMO Energy | -1.0 to -2.0 eV | DFT |

Note: The values in this table are estimates based on typical results for similar aliphatic α-dicarbonyl compounds and would require specific calculations for 3-methyl-2-oxopentanal for precise determination.

Computational Modeling of Reaction Mechanisms and Transition States Involving 3-Methyl-2-oxopentanal

Computational modeling is an indispensable tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states. For 3-methyl-2-oxopentanal, theoretical studies can elucidate the mechanisms of various reactions, including atmospheric degradation and synthetic transformations.

For instance, in the atmosphere, α-dicarbonyls can react with hydroxyl radicals (•OH). Computational modeling can map out the potential energy surface for this reaction, identifying the most likely sites of hydrogen abstraction and the corresponding energy barriers. Similarly, the mechanisms of reactions like aldol (B89426) condensation, which is plausible for α-dicarbonyls with enolizable protons, can be studied. Theoretical calculations on analogous compounds like methylglyoxal have shown that aldol condensations are thermodynamically favored oligomerization reactions nih.gov.

The identification and characterization of transition states are a key outcome of these studies. By calculating the energy of a transition state relative to the reactants, the activation energy of a reaction can be determined, which is crucial for understanding its kinetics. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in a nucleophilic addition to one of the carbonyl groups, the transition state would show the incoming nucleophile partially bonded to the carbonyl carbon and the C=O bond partially elongated.

Prediction of Spectroscopic Signatures and Conformational Analysis of 3-Methyl-2-oxopentanal

Computational chemistry can predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules. For 3-methyl-2-oxopentanal, theoretical calculations can generate predicted infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

The IR spectrum is determined by the vibrational modes of the molecule. By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be produced. This would show characteristic peaks for the C-H stretching and bending modes, and, most importantly, the stretching frequencies of the two carbonyl groups. The coupling between the two C=O vibrations in α-dicarbonyls often leads to symmetric and asymmetric stretching modes that appear at distinct frequencies.

Table 2: Predicted ajor Vibrational Frequencies for 3-Methyl-2-oxopentanal

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aldehydic C-H Stretch | ~2720, ~2820 | -CHO |

| Aliphatic C-H Stretch | 2870 - 2990 | -CH₃, -CH₂-, -CH |

| Symmetric C=O Stretch | ~1730 | C=O |

| Asymmetric C=O Stretch | ~1715 | C=O |

Note: These are estimated frequencies. Actual values can be influenced by conformational effects and intermolecular interactions.

Conformational analysis is another critical area where computational methods excel. Due to the rotation around single bonds, 3-methyl-2-oxopentanal can exist in multiple conformations. Theoretical calculations can explore the potential energy surface with respect to the rotation of key dihedral angles, such as the one between the two carbonyl groups and those along the pentanal backbone. This allows for the identification of the most stable conformers and the energy barriers between them. For aliphatic aldehydes and ketones, alkyl groups generally prefer conformations that minimize steric interactions imperial.ac.uk.

Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). For 3-methyl-2-oxopentanal, calculations would likely predict a weak n→π* transition in the near-UV region, characteristic of the carbonyl chromophore, and stronger π→π* transitions at shorter wavelengths usst.edu.cn.

Theoretical Investigations into the Photochemistry and Dynamics of 3-Methyl-2-oxopentanal

The absorption of light can lead to photochemical reactions, and theoretical investigations are key to understanding these processes. For α-dicarbonyls like 3-methyl-2-oxopentanal, photodegradation can be a significant atmospheric fate. Computational studies on analogous dicarbonyls provide a framework for understanding the potential photochemical pathways.

Upon photoexcitation, typically to the first singlet (S₁) or triplet (T₁) state, carbonyl compounds can undergo Norrish Type I or Type II reactions researchgate.netwikipedia.org.

Norrish Type I: This reaction involves the cleavage of the C-C bond alpha to a carbonyl group. For 3-methyl-2-oxopentanal, there are two such bonds that could break, leading to different radical pairs. Computational studies can determine the energy barriers for these cleavage processes on the excited state potential energy surfaces and predict which pathway is more favorable.

Norrish Type II: This process involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. This biradical can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative. The presence of gamma-hydrogens in the pentanal chain makes this a plausible pathway for 3-methyl-2-oxopentanal. Computational modeling can be used to locate the transition state for the hydrogen abstraction and to explore the subsequent reactions of the biradical intermediate acs.org.

Theoretical investigations into the photochemistry of 3-methyl-2-oxopentanal would involve mapping the potential energy surfaces of the ground and excited electronic states, identifying conical intersections (points where different electronic states have the same energy), and simulating the dynamics of the molecule after light absorption. These studies are crucial for predicting the quantum yields of different photoproducts and understanding the lifetime of the molecule in the atmosphere.

Environmental Chemistry and Atmospheric Fate of 3 Methyl 2 Oxopentanal

Investigation of Formation Pathways in Atmospheric Processes

Ozonolysis is a significant atmospheric process where ozone cleaves the carbon-carbon double bonds of unsaturated hydrocarbons, leading to the formation of a variety of oxygenated volatile organic compounds (OVOCs), including aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through the formation of a primary ozonide, which is unstable and rapidly decomposes into a carbonyl compound and a Criegee intermediate. wikipedia.orgmdpi.com

While direct experimental evidence for the formation of 3-Methyl-2-oxopentanal from the ozonolysis of specific precursor hydrocarbons is not extensively documented, its formation is mechanistically plausible. For instance, the ozonolysis of an unsaturated hydrocarbon with a corresponding structure, such as 3,4-dimethyl-3-heptene, could theoretically yield 3-Methyl-2-oxopentanal as one of the cleavage products. The specific yields of carbonyl products in ozonolysis reactions are dependent on the structure of the parent alkene and the atmospheric conditions. mdpi.com Studies on other unsaturated aldehydes have shown that the ozonolysis reaction can lead to a variety of carbonyl products. mdpi.comucar.edu For example, the ozonolysis of trans-2-pentenal results in the formation of glyoxal and propanal. mdpi.com

Table 1: Analogous Ozonolysis Reactions and Carbonyl Products

| Precursor Hydrocarbon (Analogous) | Major Carbonyl Products |

| trans-2-Pentenal | Glyoxal, Propanal mdpi.com |

| 2-Heptenal | Glyoxal ucar.edu |

| α-Pinene | Pinonaldehyde, Pinonic acid fortlewis.edu |

Atmospheric Degradation Mechanisms of 3-Methyl-2-oxopentanal

The atmospheric lifetime of 3-Methyl-2-oxopentanal is primarily determined by its removal through reaction with atmospheric oxidants and photolysis.

The hydroxyl (OH) radical is the most important daytime oxidant in the troposphere. youtube.com Its reactions with carbonyl compounds typically proceed via hydrogen abstraction from a C-H bond or addition to an unsaturated bond. For 3-Methyl-2-oxopentanal, which is a saturated α-ketoaldehyde, the reaction with OH radicals would primarily involve hydrogen abstraction. The presence of aldehydic, methine, and methylene (B1212753) hydrogens provides multiple sites for OH radical attack.

The rate constant for the reaction of OH radicals with similar carbonyl compounds can provide an estimate of the atmospheric lifetime of 3-Methyl-2-oxopentanal with respect to this oxidant. For example, the rate coefficient for the reaction of OH with 3-penten-2-one has been determined to be (6.2 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.orgcopernicus.org The products of such reactions are typically other oxygenated organic compounds, which can further react in the atmosphere. copernicus.orgcopernicus.org The reaction of OH radicals with 5-hydroxy-2-pentanone leads to the formation of dicarbonyl products like 3-oxobutanal and 4-oxopentanal. researchgate.net

Table 2: Rate Constants for the Reaction of OH Radicals with Analogous Carbonyl Compounds

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 3-Penten-2-one | (6.2 ± 1.0) × 10⁻¹¹ copernicus.orgcopernicus.org |

| 5-Hydroxy-2-pentanone | (1.6 ± 0.4) × 10⁻¹¹ researchgate.net |

| 2-Formylcinnamaldehyde | 2.1 × 10⁻¹¹ nih.gov |

Carbonyl compounds can undergo photolysis, the process of being broken down by sunlight. copernicus.org The efficiency of this process depends on the compound's absorption cross-section in the actinic region of the solar spectrum (λ > 290 nm) and the quantum yield for dissociation. copernicus.org Aldehydes and ketones absorb ultraviolet radiation, which can lead to the cleavage of C-C bonds adjacent to the carbonyl group (Norrish Type I and Type II reactions). copernicus.org

For α-dicarbonyl compounds, photolysis can be a significant atmospheric sink. copernicus.org While the specific photolysis rate for 3-Methyl-2-oxopentanal has not been reported, it is expected to be photolytically active due to the presence of two carbonyl groups. The photolysis of other aldehydes has been shown to contribute to the atmospheric budget of molecular hydrogen. copernicus.org The dominant chemical loss processes for a compound like 2-formylcinnamaldehyde during daylight hours is photolysis. nih.gov

Evaluation of 3-Methyl-2-oxopentanal as a Potential Secondary Organic Aerosol Precursor or Constituent (general carbonyl relevance)

Secondary organic aerosols (SOA) are formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). nih.gov Carbonyl compounds, particularly those with lower volatility and higher polarity resulting from atmospheric oxidation, can partition into the particle phase and contribute to SOA mass. fortlewis.educopernicus.org

Given its structure as a C6 dicarbonyl, 3-Methyl-2-oxopentanal is expected to have a lower vapor pressure than smaller, monofunctional carbonyls. The atmospheric oxidation of 3-Methyl-2-oxopentanal via reaction with OH radicals will likely lead to the formation of more functionalized and less volatile products, further increasing its potential to contribute to SOA formation. Reactions of carbonyls with ammonia or ammonium (B1175870) sulfate in atmospheric aerosols are known to form brown carbon, which absorbs light and can impact climate. uci.edu Specifically, compounds with a 1,4-dicarbonyl structure, similar to the α-ketoaldehyde structure of 3-Methyl-2-oxopentanal, have been shown to be effective precursors for brown carbon formation. uci.edu The formation of SOA from the oxidation of various VOCs, including those that produce carbonyls, is an active area of atmospheric research. mdpi.com

Future Research Directions for 3 Methyl 2 Oxopentanal

Innovations in Catalytic and Asymmetric Synthetic Routes for 3-Methyl-2-oxopentanal

The development of efficient and stereoselective synthetic methods for chiral molecules is a cornerstone of modern organic chemistry. Future research in the synthesis of 3-Methyl-2-oxopentanal is expected to focus on innovative catalytic and asymmetric strategies to afford this molecule with high enantiopurity.

Current approaches to the synthesis of chiral aldehydes and ketones often rely on organocatalysis and metal-based catalysis. While specific high-yield, enantioselective routes for 3-Methyl-2-oxopentanal are not yet well-established, the broader advancements in asymmetric synthesis provide a roadmap for future investigations. Research could explore the application of chiral secondary amine catalysts or palladium-based catalytic systems to construct the β-chiral center in 3-Methyl-2-oxopentanal with high fidelity. Furthermore, biocatalytic methods, employing enzymes such as ketoreductases or transaminases, offer a promising green chemistry approach for the stereoselective synthesis of chiral carbonyl compounds and could be engineered for the specific production of 3-Methyl-2-oxopentanal enantiomers. researchgate.net

Future innovations will likely involve the design of novel catalysts that can operate under mild conditions with high turnover numbers and selectivities. The development of one-pot or tandem reactions that combine C-C bond formation with the introduction of the aldehyde and ketone functionalities would represent a significant step forward in synthetic efficiency.

| Synthetic Strategy | Potential Catalyst/System | Key Advantages |

| Asymmetric Organocatalysis | Chiral Secondary Amines (e.g., prolinol derivatives) | Metal-free, environmentally benign, high enantioselectivity. |

| Transition Metal Catalysis | Chiral Palladium or Copper Complexes | High catalytic activity, functional group tolerance. nih.govunc.edu |

| Biocatalysis | Engineered Ketoreductases or Lyases | High stereospecificity, mild reaction conditions, sustainable. acs.org |

Comprehensive Elucidation of Biochemical Roles and Metabolic Pathways of 3-Methyl-2-oxopentanal

3-Methyl-2-oxopentanal belongs to the class of branched-chain α-keto acids (BCKAs), which are critical intermediates in the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govmdpi.comwikipedia.orgyoutube.com The catabolism of BCAAs is a fundamental metabolic process, and disruptions in this pathway are linked to various metabolic disorders. nih.govmdpi.com

Future research should aim to comprehensively elucidate the specific biochemical roles of 3-Methyl-2-oxopentanal and its corresponding acid, 3-methyl-2-oxopentanoic acid. This includes identifying the specific enzymes responsible for its formation and further metabolism, as well as its potential signaling roles in cellular processes. The transamination of BCAAs by branched-chain aminotransferases (BCAT) leads to the formation of BCKAs. mdpi.com Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of these BCKAs. mdpi.comwikipedia.orgyoutube.com Understanding the regulation of these enzymes in relation to 3-Methyl-2-oxopentanal levels will be crucial.

Moreover, investigating the metabolic fate of 3-Methyl-2-oxopentanal in various tissues and organisms could reveal novel metabolic pathways and connections to other physiological processes. In hyperammonemic states, for instance, the metabolism of BCAAs and BCKAs is altered, suggesting a role for these molecules in ammonia detoxification. nih.gov

| Metabolic Process | Key Enzyme/Complex | Relevance |

| BCAA Catabolism | Branched-chain aminotransferase (BCAT) | Formation from BCAAs. mdpi.com |

| Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKDH) | Irreversible step in BCAA catabolism. mdpi.comwikipedia.orgyoutube.com |

| Ammonia Homeostasis | BCAA-BCKA cycle | Potential role in ammonia detoxification. nih.gov |

Advanced Research into the Atmospheric Reactivity and Environmental Impact of 3-Methyl-2-oxopentanal

As a volatile organic compound (VOC), 3-Methyl-2-oxopentanal has the potential to be emitted into the atmosphere from both biogenic and anthropogenic sources. thecmmgroup.comnih.govpca.state.mn.usmdpi.comepa.gov The atmospheric chemistry of carbonyl compounds is of significant interest due to their role in the formation of ground-level ozone, secondary organic aerosols (SOA), and their impact on the hydroxyl radical (OH) budget, which governs the self-cleaning capacity of the atmosphere. nih.govresearchgate.netnih.gov

Future research should focus on the specific atmospheric reactions of 3-Methyl-2-oxopentanal. Key areas of investigation include:

Photolysis: Determining the photolysis rate and quantum yields of 3-Methyl-2-oxopentanal under various atmospheric conditions. The presence of the carbonyl chromophore suggests that it will undergo photolysis, potentially leading to the formation of radicals and other secondary pollutants. copernicus.orgchemrxiv.orgcopernicus.org

Reaction with OH Radicals: Quantifying the rate constant for the reaction of 3-Methyl-2-oxopentanal with the hydroxyl radical, the primary daytime oxidant in the troposphere. Studies on other aliphatic aldehydes have shown that the reaction rate increases with the length of the carbon chain. scielo.org.mxresearchgate.net The branching in 3-Methyl-2-oxopentanal may influence its reactivity.

Ozone and Nitrate (B79036) Radical Reactions: Investigating the kinetics of its reactions with ozone and the nitrate radical, which are important oxidants, particularly during the nighttime.

Secondary Organic Aerosol (SOA) Formation: Characterizing the potential of 3-Methyl-2-oxopentanal to act as a precursor for SOA formation. The oxidation products of larger aldehydes are known to contribute to particle formation and growth. nih.gov

Understanding these processes is essential for accurately modeling the environmental impact of this compound and its contribution to air quality issues. thecmmgroup.comnih.gov

| Atmospheric Process | Key Reactant | Potential Impact |

| Photolysis | UV Radiation | Radical formation, ozone production. copernicus.orgchemrxiv.org |

| OH Radical Reaction | OH | Primary daytime degradation pathway. nih.govscielo.org.mxresearchgate.net |

| Ozonolysis | O3 | Contribution to nighttime chemistry and SOA formation. |

| SOA Formation | Oxidation Products | Impact on air quality and climate. nih.gov |

Development of Novel High-Throughput Analytical Techniques for 3-Methyl-2-oxopentanal in Complex Sample Matrices

Accurate and sensitive detection of 3-Methyl-2-oxopentanal in diverse and complex matrices, such as biological fluids, environmental samples, and industrial process streams, is crucial for advancing research in all the areas mentioned above. The development of novel high-throughput analytical techniques is therefore a critical future research direction.

Current methods for the analysis of volatile carbonyl compounds often involve a derivatization step to enhance volatility and detectability, followed by separation and detection using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). mdpi.com Future research should focus on:

Automated Derivatization and Sample Preparation: Developing automated and miniaturized sample preparation techniques to increase throughput and reduce sample handling errors. thermofisher.commdpi.compragolab.sknih.gov This could involve the use of robotic systems for derivatization and extraction.

Advanced Mass Spectrometry Techniques: Employing high-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), to enable non-targeted screening of carbonyl compounds in complex mixtures. researchgate.netnih.gov This would be particularly useful for identifying 3-Methyl-2-oxopentanal and its isomers in environmental and biological samples.

Direct-Injection Mass Spectrometry: Exploring techniques like proton-transfer-reaction mass spectrometry (PTR-MS) for the real-time, high-sensitivity detection of volatile organic compounds, including 3-Methyl-2-oxopentanal, without the need for extensive sample preparation. bohrium.comnih.gov

Isomer-Specific Analysis: Developing chromatographic methods, potentially using chiral stationary phases, that can separate and quantify the different isomers of 3-Methyl-2-oxopentanal and related compounds, which is essential for understanding their distinct biological and chemical activities. researchgate.net

These advancements will provide the necessary tools to conduct more comprehensive and detailed studies on 3-Methyl-2-oxopentanal.

| Analytical Technique | Key Feature | Application |

| Automated GC-MS with Derivatization | High throughput and sensitivity. thermofisher.commdpi.compragolab.sk | Quantification in biological and environmental samples. |

| High-Resolution Mass Spectrometry (HRMS) | Non-targeted screening and identification. researchgate.netnih.gov | Discovery of novel metabolic and atmospheric pathways. |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Real-time monitoring. bohrium.comnih.gov | Atmospheric chemistry and industrial process monitoring. |

| Chiral Chromatography | Enantiomer separation. | Stereospecific synthesis and biochemical studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.